Dipentadecanoin

Descripción general

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Dipentadecanoin se puede sintetizar a través de reacciones de esterificación que involucran glicerol y ácido pentadecanoico. La reacción generalmente requiere un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, y se lleva a cabo en condiciones de reflujo para garantizar la esterificación completa .

Métodos de Producción Industrial

En un entorno industrial, la producción de this compound implica el uso de reactivos de alta pureza y condiciones de reacción controladas para lograr un alto rendimiento y pureza del producto final. El proceso puede incluir pasos como la purificación mediante destilación o recristalización para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

Dipentadecanoin experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de peróxidos y otros productos de degradación oxidativa.

Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.

Principales Productos Formados

Oxidación: Peróxidos y ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Diversos derivados de éster.

Aplicaciones Científicas De Investigación

Biochemical Applications

a. Lipid Research

Dipentadecanoin serves as a model compound for studying lipid metabolism and the behavior of fatty acid esters in biological systems. Its structure allows researchers to analyze how long-chain fatty acids influence cellular processes, particularly in metabolic pathways related to energy storage and utilization.

b. Drug Delivery Systems

Research indicates that this compound can be utilized in formulating drug delivery systems. Its lipophilic nature makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Studies have demonstrated that lipids like this compound improve the pharmacokinetics of certain therapeutic agents by facilitating their absorption through biological membranes.

Pharmacological Applications

a. Anti-inflammatory Properties

Recent studies have suggested that this compound exhibits anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Its ability to modulate immune responses could lead to new therapeutic strategies for conditions such as arthritis and other autoimmune disorders.

b. Nutraceuticals

this compound's potential as a nutraceutical is being explored due to its fatty acid composition. It may contribute to cardiovascular health by influencing lipid profiles and reducing inflammation, thereby providing health benefits when incorporated into dietary supplements.

Material Science Applications

a. Biodegradable Polymers

this compound is being investigated as a component in biodegradable polymer formulations. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biodegradability, making it suitable for applications in packaging and medical devices.

b. Cosmetics and Personal Care Products

The compound is also gaining traction in the cosmetic industry due to its emollient properties. It can improve skin feel and texture in formulations, serving as a moisturizing agent in creams and lotions.

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción completo del dipentadecanoin sigue siendo esquivo. Se cree que interactúa con las membranas celulares, lo que posteriormente influye en sus propiedades. Esta interacción puede afectar la fluidez de la membrana, la permeabilidad y la función de las proteínas de membrana . Los objetivos moleculares y las vías involucradas en estos efectos aún están bajo investigación.

Comparación Con Compuestos Similares

Compuestos Similares

Trioleato de glicerilo: Otro lípido a base de glicerol con diferentes cadenas de ácidos grasos.

Ácido pentadecanoico: El componente de ácido graso del dipentadecanoin.

Dipalmitato de glicerilo: Un compuesto similar con ácido palmítico en lugar de ácido pentadecanoico.

Unicidad

La singularidad del this compound radica en su composición específica de ácidos grasos y las propiedades resultantes.

Actividad Biológica

Dipentadecanoin, a glycerol ester of pentadecanoic acid, has garnered attention in recent years due to its potential biological activities. This article explores the compound's effects on various biological systems, focusing on its role in cancer treatment, metabolic regulation, and cellular signaling pathways.

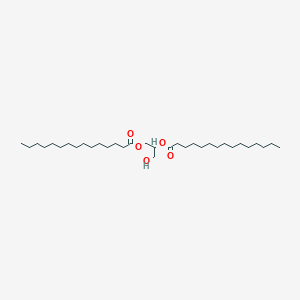

Chemical Structure and Properties

This compound is a diacylglycerol consisting of two pentadecanoic acid chains esterified to glycerol. Its molecular formula is , and it is classified as a saturated fatty acid derivative. The unique structural properties of this compound contribute to its diverse biological activities.

1. Anticancer Properties

Recent studies have investigated the effects of this compound in cancer models, particularly breast cancer. In a study examining drug-resistant MCF-7/SC cells, this compound was combined with tamoxifen to assess its efficacy in overcoming resistance:

- Cell Viability : The combination treatment significantly reduced cell viability compared to controls, suggesting enhanced anticancer effects.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells, indicating that this compound may potentiate the apoptotic effects of tamoxifen.

- Cell Cycle Arrest : The treatment led to G1 phase arrest, which is crucial for inhibiting cancer cell proliferation.

The results indicate that this compound may serve as a valuable adjunct therapy in breast cancer treatment by enhancing the effectiveness of existing chemotherapeutics .

2. Metabolic Regulation

This compound has been linked to metabolic pathways that influence insulin sensitivity and lipid metabolism. Pentadecanoic acid, the fatty acid component, has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway:

- Insulin Sensitivity : Studies suggest that pentadecanoic acid can improve insulin sensitivity by modulating key signaling pathways involved in glucose metabolism .

- Lipid Metabolism : this compound may also play a role in lipid homeostasis by influencing the synthesis and degradation of triglycerides and free fatty acids.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

Mechanistic Insights

The biological activities of this compound are likely mediated through several mechanisms:

- Sphingolipid Metabolism : this compound may influence sphingomyelin synthase activity, impacting cellular signaling related to growth and apoptosis .

- Inflammatory Pathways : It has been shown to exhibit anti-inflammatory properties, reducing markers such as MCP-1 and TNFα in various cell systems .

- Cellular Signaling : The compound's interaction with AMPK and mTOR pathways suggests a role in regulating cellular energy homeostasis and growth responses.

Propiedades

IUPAC Name |

(3-hydroxy-2-pentadecanoyloxypropyl) pentadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYXULJVROPNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.